Comprehensive Toxicity Profiling and Safety Data Sheet (SDS) Guidelines for 4-(o-Tolyl)morpholine (CAS 7178-40-7)
Comprehensive Toxicity Profiling and Safety Data Sheet (SDS) Guidelines for 4-(o-Tolyl)morpholine (CAS 7178-40-7)
Executive Summary & Pharmacological Context
The compound 4-(o-Tolyl)morpholine (CAS RN: 7178-40-7), also known as 4-(2-methylphenyl)morpholine, is a critical building block and pharmacophore in modern medicinal chemistry. Aryl morpholines are privileged scaffolds, frequently utilized in the design of[1] and [2] due to their favorable physicochemical properties, basicity, and excellent blood-brain barrier (BBB) penetrance.
However, the introduction of an ortho-methyl group on the phenyl ring significantly alters the molecule's steric profile and metabolic landscape compared to unsubstituted phenylmorpholines. As a Senior Application Scientist overseeing preclinical safety, I emphasize that treating this compound merely as a structural spacer is a critical error. The ortho-methyl group introduces specific metabolic liabilities—namely, benzylic oxidation—that require rigorous, self-validating toxicity profiling before advancing derivatives into in vivo models.
This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters for 4-(o-Tolyl)morpholine[3] and outlines field-proven, mechanistic workflows for evaluating its toxicological profile.
Chemical Identity and GHS Safety Data (SDS)
Due to the specialized nature of 4-(o-Tolyl)morpholine, empirical hazard data is often extrapolated from its closely related base structure, [4]. All handling must assume unknown hazards, but predictive toxicology dictates the following standardized safety parameters.
Table 1: Physicochemical Properties and Hazard Summary
| Parameter | Data / Classification | Source / Rationale |
| Chemical Name | 4-(o-Tolyl)morpholine | IUPAC Standard |
| CAS Number | 7178-40-7 | [3] |
| Molecular Weight | 177.25 g/mol | Calculated (C11H15NO) |
| Appearance | Yellow to pale yellow oil / low-melting solid | [3] |
| Boiling / Melting Point | 77 °C (at 0.4 Torr) / 25–29 °C | [3] |
| GHS Classification | Acute Tox. 4 (Oral), Acute Tox. 3 (Dermal), Skin Irrit. 2, Eye Irrit. 2A | Extrapolated from[4] |
| Signal Word | DANGER | Based on Acute Tox. 3 (Dermal) potential[5] |
| Storage Conditions | Sealed in dry, Store in refrigerator (2 to 8 °C) | Prevents oxidative degradation[3] |
Handling & PPE Causality: The lipophilic nature of the aryl morpholine core facilitates rapid dermal absorption. Therefore, handling requires nitrile gloves (minimum 0.11 mm thickness) and a properly ventilated fume hood to mitigate respiratory irritation and systemic dermal toxicity[6].
Mechanistic Toxicology & Metabolic Liabilities
To understand the toxicity of 4-(o-Tolyl)morpholine, we must look beyond acute exposure and analyze its biotransformation. The morpholine ring is generally robust but can undergo CYP450-mediated oxidation leading to ring opening. More critically, the ortho-methyl group is highly susceptible to benzylic oxidation by hepatic enzymes (primarily CYP3A4 and CYP2D6).
If the resulting hydroxymethyl intermediate is further oxidized to an aldehyde or forms a reactive quinone methide, it can covalently bind to cellular macromolecules. This electrophilic stress is the primary driver of idiosyncratic drug-induced liver injury (DILI) in aryl-morpholine derivatives.
Fig 1: CYP450-mediated biotransformation pathways and toxicity mechanisms of 4-(o-Tolyl)morpholine.
Standardized Protocols for Toxicity Assessment
To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they internally verify the biological mechanisms at play.
Protocol 1: Multiparametric High-Content Screening (HCS) for Hepatotoxicity
We utilize HepG2 human liver carcinoma cells to assess acute in vitro toxicity.
-
Step 1: Cell Seeding & Dosing: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24h. Dose with 4-(o-Tolyl)morpholine in a 10-point dose-response curve (0.1 µM to 100 µM). Final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Step 2: Multiplexed Staining: After 24h exposure, stain cells with a cocktail of Hoechst 33342 (1 µM), Tetramethylrhodamine methyl ester (TMRM, 50 nM), and BOBO-3 (1 µM).
-
Step 3: High-Content Imaging: Acquire images using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) across three channels (DAPI, TRITC, Cy5).
-
Causality & Self-Validation: This is not a simple live/dead assay. Hoechst quantifies total cell loss and nuclear condensation. TMRM measures mitochondrial membrane potential ( ΔΨm ). BOBO-3 measures plasma membrane rupture. Validation: If TMRM signal drops without BOBO-3 uptake, the compound is inducing early apoptosis via mitochondrial stress. If both occur simultaneously, the mechanism is acute necrosis. Chlorpromazine (50 µM) is used as a positive control to validate the dynamic range of mitochondrial depolarization.
Fig 2: Self-validating High-Content Screening (HCS) workflow for hepatotoxicity assessment.
Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)
To evaluate the risk of the benzylic oxidation pathway (Fig 1) forming reactive electrophiles.
-
Step 1: Microsomal Incubation: Incubate 10 µM 4-(o-Tolyl)morpholine with human liver microsomes (HLM, 1 mg/mL protein) and 5 mM reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
-
Step 2: Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37 °C for 60 minutes.
-
Step 3: Quenching & Centrifugation: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Step 4: LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts).
-
Causality & Self-Validation: The inclusion of a negative control (incubation without NADPH) is mandatory. If GSH adducts are detected in the absence of NADPH, the parent compound is directly reactive. If adducts only appear with NADPH, the toxicity is strictly CYP450-dependent.
Quantitative Data Interpretation
When screening 4-(o-Tolyl)morpholine and its downstream derivatives, compare your empirical results against the established baselines for the aryl morpholine class to determine go/no-go decisions in drug development.
Table 2: Quantitative Toxicity Thresholds for Aryl Morpholines
| Assay / Parameter | Expected Class Baseline | Implications for 4-(o-Tolyl)morpholine |
| Oral LD50 (Rodent) | ~800 - 1200 mg/kg | Moderate acute toxicity; requires controlled dosing protocols. |
| HepG2 IC50 (24h) | > 50 µM | Generally low baseline hepatotoxicity; safe for early in vitro assays. |
| CYP3A4 Clearance | Moderate to High | The ortho-methyl group increases vulnerability to rapid clearance via benzylic oxidation. |
| GSH Adduct Formation | < 5% of total dose | Lower risk of idiosyncratic toxicity unless the ortho-methyl is oxidized to a reactive aldehyde. |
References
-
PubChem (National Institutes of Health) - 4-Phenylmorpholine | CID 62339 (Toxicity Surrogate Data). Available at:[Link]
-
ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at:[Link]
-
Current Topics in Medicinal Chemistry (PMC) - Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Available at:[Link]
Sources
- 1. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
